molecular formula C13H9FN2 B12330752 4-(2-Fluorophenyl)-2-pyridineacetonitrile

4-(2-Fluorophenyl)-2-pyridineacetonitrile

Cat. No.: B12330752
M. Wt: 212.22 g/mol
InChI Key: HDEHDBTVPLRNAQ-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-pyridineacetonitrile is an organic compound that belongs to the class of phenylpyridines. This compound is characterized by the presence of a fluorophenyl group attached to a pyridine ring, with an acetonitrile group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-2-pyridineacetonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Another method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-2-pyridineacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Fluorophenyl)-2-pyridineacetonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-pyridineacetonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit equilibrative nucleoside transporters (ENTs) by binding to their active sites, thereby affecting the transport of nucleosides across cell membranes . This inhibition can impact various cellular processes, including nucleotide synthesis and adenosine regulation.

Comparison with Similar Compounds

4-(2-Fluorophenyl)-2-pyridineacetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its ability to interact with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)pyridin-2-yl]acetonitrile

InChI

InChI=1S/C13H9FN2/c14-13-4-2-1-3-12(13)10-6-8-16-11(9-10)5-7-15/h1-4,6,8-9H,5H2

InChI Key

HDEHDBTVPLRNAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)CC#N)F

Origin of Product

United States

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